molecular formula C22H23Cl2N7O B11668679 2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine

Cat. No.: B11668679
M. Wt: 472.4 g/mol
InChI Key: BOYVTLOZICWZKU-AFUMVMLFSA-N
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Description

2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a combination of furan, hydrazine, pyrrolidine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which is achieved through the reaction of 2,3-dichlorophenyl with furan-2-carbaldehyde under acidic conditions.

    Hydrazone Formation: The furan derivative is then reacted with hydrazine hydrate to form the hydrazone intermediate.

    Triazine Ring Formation: The final step involves the cyclization of the hydrazone intermediate with cyanuric chloride in the presence of a base to form the triazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones.

    Triazine Derivatives: Compounds containing the triazine ring, such as melamine and cyanuric acid.

Uniqueness

2-[(2E)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H23Cl2N7O

Molecular Weight

472.4 g/mol

IUPAC Name

N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H23Cl2N7O/c23-17-7-5-6-16(19(17)24)18-9-8-15(32-18)14-25-29-20-26-21(30-10-1-2-11-30)28-22(27-20)31-12-3-4-13-31/h5-9,14H,1-4,10-13H2,(H,26,27,28,29)/b25-14+

InChI Key

BOYVTLOZICWZKU-AFUMVMLFSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)N5CCCC5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)N5CCCC5

Origin of Product

United States

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